molecular formula C73H89ClN10O26 B025659 Orienticin A CAS No. 111073-20-2

Orienticin A

Cat. No. B025659
M. Wt: 1558 g/mol
InChI Key: BURNGCVAUVZERJ-BNSVOVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orienticin A is a natural compound that has been found to have various biochemical and physiological effects. It is a flavonoid that is isolated from the leaves of the plant O. japonicus. Orienticin A has been the subject of numerous scientific studies due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of Orienticin A is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways in the body. Orienticin A has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Orienticin A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Orienticin A has also been found to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, Orienticin A has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Orienticin A has several advantages for lab experiments. It is a natural compound that can be synthesized in the laboratory, allowing for the production of large quantities for scientific research. Orienticin A has also been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of Orienticin A is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Orienticin A. One area of research could focus on understanding its mechanism of action in more detail. This could involve studying its effects on various signaling pathways in the body. Another area of research could focus on its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing novel synthetic derivatives of Orienticin A with improved therapeutic properties.
Conclusion
Orienticin A is a natural compound that has been found to have various biochemical and physiological effects. It has been the subject of numerous scientific studies due to its potential therapeutic properties. Orienticin A has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential treatment for various diseases. While its mechanism of action is not fully understood, research on Orienticin A has the potential to lead to the development of novel therapeutics for various diseases.

Scientific Research Applications

Orienticin A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Orienticin A has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

111073-20-2

Product Name

Orienticin A

Molecular Formula

C73H89ClN10O26

Molecular Weight

1558 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1

InChI Key

BURNGCVAUVZERJ-BNSVOVDNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

synonyms

orienticin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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